2-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)ethanol is a chemical compound with the empirical formula and a molecular weight of approximately 257.66 g/mol. It is classified as an organofluorine compound, specifically a pyridine derivative that incorporates both chlorine and trifluoromethyl groups, which are significant in enhancing biological activity and chemical stability. This compound is notable for its applications in medicinal chemistry and materials science.
The synthesis of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)ethanol typically involves several key steps:
The molecular structure of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)ethanol can be represented by the following:
C1=C(C=NC(=C1Cl)SCCO)C(F)(F)F
InChI=1S/C8H7ClF3NOS/c9-6-3-5(8(10,11)12)4-13-7(6)15-2-1-14/h3-4,14H,1-2H2
The structure features a pyridine ring substituted with a chlorine atom and a trifluoromethyl group, along with a sulfanyl group attached to an ethanol moiety.
The chemical reactivity of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)ethanol includes:
The mechanism of action for compounds like 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)ethanol often involves:
Key physical and chemical properties of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)ethanol include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 257.66 g/mol |
CAS Number | 188591-49-3 |
Purity | ≥95% |
The applications of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)ethanol are diverse:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: